Methyl N-Boc-thiazolidine-2-carboxylate

Descripción general

Descripción

Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound. This compound is widely used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Mecanismo De Acción

Target of Action

Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound that primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine .

Mode of Action

The compound interacts with its targets through a condensation reaction . This reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Biochemical Pathways

The formation of thiazolidine products through the reaction of 1,2-aminothiols and aldehydes is a significant biochemical process .

Pharmacokinetics

The compound has a predicted boiling point of329.0±42.0 °C and a predicted density of 1.212±0.06 g/cm3 .

Result of Action

The result of the action of this compound is the formation of a thiazolidine product .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient under physiological conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl N-Boc-thiazolidine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of an aldehyde with a 1,2-aminothiol under physiological conditions. This reaction is known for its fast kinetics and stability, making it an efficient method for synthesizing thiazolidine derivatives . The reaction typically occurs at a broad range of pH (5-9) and does not require any catalyst .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to improve selectivity, product yield, and pharmacokinetic activity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-Boc-thiazolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Biochemical Applications

Methyl N-Boc-thiazolidine-2-carboxylate plays a crucial role in several biochemical pathways. Its ability to interact with enzymes and proteins makes it a valuable compound in understanding and manipulating biological processes.

- Enzyme Interactions : The compound has been shown to interact with enzymes involved in amino acid and peptide synthesis. Such interactions often involve covalent bonding at the active sites of these enzymes, leading to either activation or inhibition of enzymatic activity. This property is essential for the design of enzyme inhibitors or activators used in drug development.

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways and gene expression. Studies indicate that it can affect the expression of genes related to cell cycle regulation and apoptosis, thus impacting cellular metabolism significantly .

- Subcellular Localization : The localization of this compound within specific cellular compartments is critical for its functionality. Targeting signals or modifications ensure that the compound exerts its effects where necessary, enhancing efficacy while minimizing off-target effects.

Synthetic Methodologies

The synthesis of this compound typically involves several key reactions:

- Synthesis Route : The compound is synthesized through the reaction of thiazolidine-2-carboxylic acid with tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This process allows for the introduction of the Boc protecting group, which is crucial for subsequent reactions .

- Reaction Conditions : Optimal conditions include controlling temperature and pH to maximize yield and purity. For instance, reactions are often conducted under inert atmospheres to prevent unwanted side reactions, ensuring high-quality product formation .

Therapeutic Applications

This compound has potential therapeutic implications due to its structural characteristics:

- Drug Development : The compound serves as a scaffold for developing new pharmacological agents. Its derivatives have been explored for their ability to act as inhibitors in various biological pathways, particularly in cancer research and treatment strategies targeting specific enzymatic functions .

- Chiral Synthesis : The compound's ability to undergo stereoselective transformations makes it valuable in synthesizing chiral drugs. Research has demonstrated its utility in producing chiral bicyclic systems that are crucial for developing therapeutics with enhanced efficacy and reduced side effects .

Case Studies

Several studies illustrate the applications of this compound:

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Methyl N-Boc-thiazolidine-2-carboxylate include other thiazolidine derivatives such as:

- Thiazolidine-2,4-dione

- Thiazolidine-4-carboxylic acid

- Thiazolidine-2-thione

Uniqueness

This compound is unique due to its stability under physiological conditions and its ability to undergo fast and efficient bioorthogonal reactions without the need for toxic catalysts . This makes it particularly valuable in bioconjugation and medicinal chemistry applications.

Actividad Biológica

Methyl N-Boc-thiazolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, focusing on recent research findings.

Chemical Structure and Synthesis

This compound features a thiazolidine ring, which is known for its role in various biological activities. The synthesis typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by carboxylation to yield the methyl ester derivative.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit notable antimicrobial properties. For instance, N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazolidine core can enhance antimicrobial potency.

Anticancer Properties

This compound has also been investigated for its anticancer activity. Research indicates that compounds containing thiazolidine scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiazolidine derivatives have demonstrated significant cytotoxic effects against HepG2 and PC12 cancer cell lines .

Antitubercular Activity

In addition to its anticancer properties, thiazolidine derivatives have shown promising results in combating Mycobacterium tuberculosis. A study evaluated new thiazolidine-2,4-dione derivatives for their antimycobacterial activity, revealing minimum inhibitory concentrations (MICs) as low as 0.078 µM against resistant strains of Mtb when used in combination with first-line antibiotics . This highlights the potential of this compound as a scaffold for developing novel antitubercular agents.

Case Studies

- Anticancer Activity : A study involving various thiazolidine derivatives reported IC50 values ranging from 0.1 to 2.5 µM against different cancer cell lines, showcasing their potential as anticancer drugs .

- Antimicrobial Efficacy : In an investigation into the antibacterial effects of thiazolidines, several compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, emphasizing their therapeutic potential in treating bacterial infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

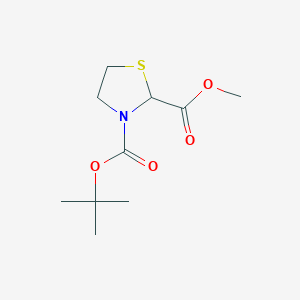

3-O-tert-butyl 2-O-methyl 1,3-thiazolidine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-5-6-16-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTZFUJPNHKSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.